molecular formula C9H10ClNOS B1433512 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride CAS No. 1803571-71-2

3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride

Cat. No.: B1433512
CAS No.: 1803571-71-2
M. Wt: 215.7 g/mol
InChI Key: IIFCKMOZVAICOD-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride is a heterocyclic compound featuring a partially saturated benzothiazine backbone (one sulfur and one nitrogen atom in a six-membered ring) with an aldehyde functional group at position 5. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS.ClH/c11-6-7-1-2-9-8(5-7)10-3-4-12-9;/h1-2,5-6,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFCKMOZVAICOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Method Using Sulfonic Acid Functionalized Nano-γ-Al2O3 Catalyst

A highly efficient and environmentally benign method involves the use of a sulfonic acid functionalized nano-γ-Al2O3 catalyst. This method avoids corrosive acidic or basic reagents, providing operational simplicity and catalyst recyclability.

Procedure Highlights:

  • React ortho-aminothiophenol (1 mmol) with ω-bromoketone (1 mmol) in ethanol (10 mL).
  • Add 50 mg of sulfonic acid functionalized nano-γ-Al2O3 catalyst.
  • Stir the mixture under reflux conditions until the reaction completes (monitored by TLC).
  • Filter the catalyst, wash, dry, and reuse it for subsequent runs.
  • Evaporate solvent and recrystallize the product from ethyl acetate.

Reaction Conditions and Yields:

Entry Substrate (ω-bromoketone) Product Yield (%) Reaction Time (min)
1 Phenyl-substituted 96 30
2 6-Chloro-3-methyl 78 45
3 6-Chloro-3-phenyl 93 40

This method provides good to excellent yields (up to 97%) with short reaction times and catalyst reusability up to six cycles without loss of activity.

Acid-Catalyzed Cyclization from Phenol and γ-Butyrolactone Intermediates

Another approach involves a two-step synthesis starting from phenol derivatives and γ-butyrolactone compounds under basic and acidic conditions to form intermediates that cyclize into the target benzothiazine derivative.

Stepwise Process:

Step Description Conditions
1 React phenol compound with γ-butyrolactone under alkali Base-catalyzed reaction, room temperature to moderate heating
2 Acid-catalyzed ring closure of intermediate Acid catalysts such as ZnCl2, AlCl3, FeCl3, or strong acids like trifluoromethanesulfonic acid, heating to ~110°C

Key Notes:

  • The phenol compound can be substituted with hydrogen, fluorine, chlorine, or C1-C4 alkyl groups.
  • The leaving group on the γ-butyrolactone derivative is typically halogens like bromine or iodine.
  • The ring-closing step involves intramolecular cyclization facilitated by acid catalysis, yielding the benzothiazine carbaldehyde derivative with high efficiency (yield example: 72%).

Transition-Metal-Free Aerobic Oxidative Cyclization

A more recent method involves a three-component reaction under aerobic conditions:

  • React 2-aminothiophenol (2-ATP) with anilines and methyl ketones.
  • Use potassium iodide (KI) as a mediator in DMSO/chlorobenzene solvent.
  • Conduct the reaction at 120 °C under oxygen atmosphere for 16 hours.

This method proceeds via α-iodination of methyl ketones, Kornblum oxidation to glyoxal intermediates, imine formation with anilines, and intramolecular nucleophilic addition with 2-ATP, followed by oxidative dehydrogenation to yield 1,4-benzothiazine derivatives.

Advantages and Limitations:

  • Transition-metal-free and aerobic conditions are environmentally favorable.
  • Yields range from low to good (33–78%).
  • The method requires column chromatography and has a relatively tedious workup.

Comparative Summary of Preparation Methods

Method Catalyst/Conditions Yield Range (%) Reaction Time Advantages Limitations
Sulfonic Acid Functionalized Nano-γ-Al2O3 Nano-γ-Al2O3 catalyst, EtOH reflux 78–97 30–45 min Recyclable catalyst, good yields, eco-friendly Requires catalyst preparation
Acid-Catalyzed Cyclization ZnCl2, AlCl3, FeCl3, or strong acid; heat ~110°C ~72 1 hour Simple steps, industrial scale suitable Moderate yield, requires acid handling
Aerobic Oxidative Cyclization KI/DMSO, oxygen atmosphere, 120 °C, 16 h 33–78 16 hours Transition-metal-free, aerobic Long reaction time, tedious workup

Research Findings and Practical Considerations

  • The sulfonic acid functionalized nano-γ-Al2O3 catalyst method stands out for its operational simplicity, short reaction times, and catalyst recyclability, making it suitable for sustainable synthesis of 3,4-dihydro-2H-1,4-benzothiazine derivatives.
  • Acid-catalyzed cyclization methods offer a straightforward synthetic route from readily available phenol and γ-butyrolactone derivatives, with potential for industrial scale-up due to low cost and simple operation.
  • Aerobic oxidative cyclization methods provide a metal-free alternative but require longer reaction times and more complex purification steps.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced form, altering its chemical properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10ClNOS
  • Molecular Weight : 215.7 g/mol
  • IUPAC Name : 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde; hydrochloride

The unique structure of this compound includes a benzothiazine core and a formyl group at position 6, which contributes to its reactivity and biological activity.

Biological Activities

Research indicates that 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride exhibits a range of biological activities:

  • Antibacterial Properties : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve inhibition of specific enzymes or disruption of bacterial cell membrane integrity.
  • Antifungal Activity : Similar to its antibacterial properties, the compound has demonstrated potential against fungal infections.
  • Anti-inflammatory and Analgesic Effects : Derivatives of this compound are being explored for their ability to reduce inflammation and pain.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 3,4-dihydro-2H-1,4-benzothiazine derivatives:

  • Antibacterial Evaluation : A series of synthesized derivatives were tested against common pathogens. Results indicated significant antibacterial activity with some compounds exhibiting MIC values lower than standard antibiotics .
  • Synthesis of Antiviral Agents : One study reported the successful synthesis of 1,2,4-benzothiadiazine derivatives from 3,4-dihydro-2H-benzothiazines that exhibited antiviral properties .
  • Mechanism Exploration : Research into the molecular interactions suggests that the compound may inhibit specific bacterial metabolic pathways, warranting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between the target compound and related heterocycles:

Compound Name Molecular Formula Key Functional Groups Ring Heteroatoms Notable Substituents Potential Applications
3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride C₁₀H₁₀ClNO₂S·HCl* Aldehyde, hydrochloride salt S, N Cl (position unspecified) Pharmaceutical intermediate
Hydrochlorothiazide C₇H₈ClN₃O₄S₂ Sulfonamide, 1,1-dioxide S, N Cl (position 6), SO₂NH₂ Diuretic agent
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate C₁₇H₁₄ClN₃O₆S₂ Ester, hydrazino, 1,1-dioxide S, N (dithiazine) Cl (position 6), OCH₃ Anticancer research
6-Bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride C₈H₉BrNO·HCl Hydrochloride salt O, N Br (position 6) Synthetic intermediate

*Inferred formula based on nomenclature and analogs.

Physicochemical Properties

  • Melting Points: Benzothiazine derivatives with electron-withdrawing groups (e.g., sulfonamides, aldehydes) exhibit high decomposition temperatures. For example: Hydrochlorothiazide: Stable crystalline solid . Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate: mp 310–311°C . The target compound’s hydrochloride salt is expected to have a similar thermal profile.
  • Solubility : Hydrochloride salts generally improve aqueous solubility. Hydrochlorothiazide is slightly soluble in water but freely soluble in NaOH solutions , while benzoxazine hydrochlorides (e.g., 6-bromo analog) are likely polar due to the oxazine ring and salt form .

Pharmacological and Industrial Relevance

  • Diuretics : Hydrochlorothiazide’s sulfonamide group enables carbonic anhydrase inhibition .
  • Intermediates : The aldehyde group in the target compound makes it a versatile precursor for Schiff base formation or further functionalization in drug synthesis .

Key Research Findings and Data Gaps

  • Structural Activity Relationships (SAR) : Electron-withdrawing groups (Cl, SO₂) enhance stability and bioactivity, while aldehyde groups offer reactivity for conjugation .
  • Data Limitations : Direct pharmacological data for the target compound are absent in the evidence. Its applications are inferred from analogs like Hydrochlorothiazide and benzodithiazines.

Biological Activity

3,4-Dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride is a heterocyclic compound belonging to the benzothiazine family. Its unique structure, characterized by a benzothiazine core and a formyl group at the 6-position, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C9H10ClNOS
  • Molecular Weight : 215.7 g/mol
  • IUPAC Name : 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde; hydrochloride

Antibacterial Properties

Research indicates that benzothiazine derivatives exhibit significant antibacterial activity. For instance, compounds similar to 3,4-dihydro-2H-1,4-benzothiazine have been shown to inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections. In a study assessing derivatives of benzothiazine, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 50 µM against E. coli and S. aureus .

Table 1: Antibacterial Activity of Benzothiazine Derivatives

CompoundTarget BacteriaMIC (µM)
Compound 8bEStaphylococcus aureus50
Compound 6E. coli50
Compound 134aE. faecalis100

Antifungal Properties

Benzothiazines are also recognized for their antifungal activity. The structural features of these compounds allow them to interact with fungal cell membranes or inhibit essential enzymes. While specific data on 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride is limited, related compounds have shown promising antifungal effects against strains like Candida albicans.

Anticancer Activity

The potential anticancer properties of benzothiazine derivatives have been explored in various studies. For example, certain derivatives have been found to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or modulation of signaling pathways. The compound's ability to interact with molecular targets involved in cell proliferation and survival suggests its utility in cancer therapy .

The mechanism of action for 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride likely involves interaction with specific enzymes or receptors within microbial and cancerous cells. For instance:

  • Enzyme Inhibition : The compound may inhibit bacterial peptide deformylase (PDF), an enzyme critical for bacterial survival.
  • Cell Signaling Modulation : It may alter signaling pathways related to cell growth and apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various benzothiazine derivatives against resistant strains of bacteria. The study highlighted that certain modifications to the benzothiazine structure enhanced antibacterial efficacy significantly .

Another investigation focused on the anticancer potential of benzothiazines in vitro and in vivo models, revealing that some derivatives could reduce tumor growth by over 50% compared to controls .

Q & A

Q. What are the established synthetic routes for 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves cyclocondensation of thioamide precursors with aldehyde-containing substrates. Key steps include:

  • Cyclization : Reacting 2-aminothiophenol derivatives with carbaldehyde precursors under acidic or basic conditions to form the benzothiazine core .
  • Hydrochloride Salt Formation : Precipitation using HCl in polar solvents (e.g., ethanol) to isolate the hydrochloride form .
  • Optimization Strategies :
    • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency .
    • Temperature : Moderate heating (60–80°C) balances reaction rate and byproduct suppression .
    • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) to achieve ≥95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and aldehyde proton (δ ~9.8 ppm) .
    • ¹³C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and benzothiazine ring carbons .
  • IR Spectroscopy : Detect C=O stretching (aldehyde, ~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis is ideal .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for 3,4-dihydro-2H-1,4-benzothiazine derivatives across different studies?

Methodological Answer: Discrepancies often arise from variability in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Bioassays : Use validated protocols (e.g., ISO-certified cell lines, consistent incubation times) .
  • Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity before testing .
  • Data Reconciliation : Meta-analysis of published IC₅₀ values with attention to solvent systems (e.g., DMSO vs. saline) .
  • Mechanistic Studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational chemistry approaches are suitable for predicting the reactivity of 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites (e.g., aldehyde carbon) .
    • Simulate transition states for nucleophilic addition reactions (e.g., with amines or thiols) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Model solvent effects (e.g., water vs. DMF) on reaction kinetics .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How can degradation pathways of 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride be characterized under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolysis : Expose to acidic (0.1M HCl) or basic (0.1M NaOH) conditions at 40°C for 24 hours .
    • Oxidation : Treat with 3% H₂O₂ and monitor aldehyde oxidation to carboxylic acid via LC-MS .
  • Analytical Tools :
    • LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzothiazine or dimerized species) .
    • Stability-Indicating HPLC : Use a C18 column with UV detection at 254 nm to quantify intact compound .
  • Storage Recommendations : Store at 0–6°C in amber vials to minimize light- and heat-induced degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride
Reactant of Route 2
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3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride

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